![molecular formula C6H10O4 B6618240 3-(hydroxymethyl)oxolane-3-carboxylic acid CAS No. 1698397-84-0](/img/structure/B6618240.png)
3-(hydroxymethyl)oxolane-3-carboxylic acid
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Overview
Description
3-(Hydroxymethyl)oxolane-3-carboxylic acid, also known as 3-hydroxy-3-methyloxolane-3-carboxylic acid (HMOCA), is a simple organic carboxylic acid that has been studied for its various applications in the field of scientific research. It is a versatile compound with a wide range of uses, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate in enzymatic reactions. HMOCA has been used in the preparation of various pharmaceuticals, as well as in the fields of biochemistry, biotechnology, and medical research.
Mechanism Of Action
HMOCA is an organic acid that can act as an acid-base catalyst. It has been shown to catalyze the hydrolysis of esters and amides, as well as the dehydration of alcohols. HMOCA can also catalyze the formation of carboxylic acids from alcohols, and the formation of amines from carboxylic acids. Additionally, HMOCA has been shown to catalyze the hydrolysis of proteins and the formation of peptides from proteins.
Biochemical and Physiological Effects
HMOCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to reduce the levels of certain enzymes. Additionally, HMOCA has been shown to inhibit the activity of certain enzymes, including enzymes involved in the metabolism of carbohydrates, lipids, and proteins. HMOCA has also been shown to have an anti-inflammatory effect and to reduce the levels of certain hormones.
Advantages And Limitations For Lab Experiments
HMOCA has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of laboratory applications. Additionally, HMOCA is relatively stable and can be stored for extended periods of time without significant degradation. However, HMOCA is also a relatively weak acid, and is therefore not suitable for use in highly acidic conditions. Additionally, HMOCA is not soluble in water and must be dissolved in an organic solvent prior to use.
Future Directions
Future research on HMOCA could focus on the development of new applications for the compound. For example, HMOCA could be used in the development of new drugs or in the synthesis of new organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of HMOCA, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential of HMOCA as a catalyst in enzymatic reactions, as well as its potential use as a chelating agent in metal-catalyzed reactions.
Synthesis Methods
HMOCA can be synthesized in several ways. The most common method is through the reaction of formaldehyde and propionic acid in the presence of an acid catalyst. This reaction yields a mixture of HMOCA and formic acid, which can be separated by distillation. Other methods for the synthesis of HMOCA include the reaction of formaldehyde with acetic acid or ethylene glycol, as well as the reaction of formaldehyde with malonic acid in the presence of an acid catalyst.
Scientific Research Applications
HMOCA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various organic compounds, including pharmaceuticals. HMOCA has also been used as a catalyst in biochemistry, as a substrate in enzymatic reactions, and as a chelating agent in metal-catalyzed reactions. Additionally, HMOCA has been used as a model compound in the study of enzymatic reactions, and as a model substrate in the study of enzyme kinetics.
properties
IUPAC Name |
3-(hydroxymethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-6(5(8)9)1-2-10-4-6/h7H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQGQULDLNYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)oxolane-3-carboxylic acid |
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